N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine
Description
N-[2-(1,1-Dioxothietan-3-yl)ethyl]acetamidine is a synthetic amidine derivative characterized by a thietane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and an acetamidine moiety linked via an ethyl chain. This compound’s structure suggests possible applications in medicinal chemistry, particularly as a ligand for enzymes or receptors requiring sulfone or amidine interactions.
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
N'-[2-(1,1-dioxothietan-3-yl)ethyl]ethanimidamide |
InChI |
InChI=1S/C7H14N2O2S/c1-6(8)9-3-2-7-4-12(10,11)5-7/h7H,2-5H2,1H3,(H2,8,9) |
InChI Key |
YHSWJAYSLGWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1CS(=O)(=O)C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine typically involves the reaction of 3-chlorothietane 1,1-dioxide with ethylamine, followed by the addition of acetamidine. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The acetamidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted acetamidine derivatives.
Scientific Research Applications
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring and acetamidine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine, enabling comparative insights:
N,N-Diethylmonoethanolamine ()
- Structure: Contains an ethanolamine backbone with diethylamine substitution.
- Comparison : Lacks the amidine and sulfone groups but shares an ethyl spacer. Used in surfactants and corrosion inhibitors due to its amine-alcohol hybrid structure. The absence of a sulfone or amidine limits its hydrogen-bonding capacity compared to the target compound .
N1,N1-Diethyl-N2-(2,3,4,6-Tetra-O-acetyl-glucopyranosyl)acetamidine ()
- Structure: An acetamidine derivative with a glucopyranosyl substituent and tetra-acetylated sugar moiety.
- Comparison : Shares the acetamidine core but replaces the dioxothietane group with a carbohydrate chain. Such glycosylated amidines are studied for membrane permeability and glycosidase inhibition. The target compound’s sulfone group may enhance solubility and metabolic stability compared to acetylated sugars .
N,N'-Bis-[2-(3-Bromo-2-pyridylmethylthio)ethyl]acetamidine ()
- Structure : A bis-thioether-substituted acetamidine with bromopyridyl groups.
- Comparison : Both compounds feature ethyl-linked acetamidine cores, but this analog uses thioether and pyridyl groups instead of a sulfone-thietane ring. Thioethers are prone to oxidation, whereas the dioxothietane’s sulfone group offers greater oxidative stability. The bromopyridyl substituents may enhance halogen bonding, a property absent in the target compound .
Dimethyl Acetamide (DMAC) ()
- Structure : A simple acetamide with two methyl groups.
- Comparison: While DMAC is an amide (neutral) rather than an amidine (basic), its acetamide moiety highlights the electronic differences between carbonyl (amide) and imine (amidine) groups.
Structural and Functional Analysis Table
| Compound | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| This compound | Acetamidine + ethyl chain | 1,1-Dioxothietane | High basicity, sulfone-enhanced solubility |
| N,N-Diethylmonoethanolamine | Ethanolamine | Diethylamine | Surfactant, limited H-bonding |
| N1,N1-Diethyl-N2-(tetra-O-acetyl-glucosyl)acetamidine | Acetamidine | Acetylated glucose | Glycosidase inhibition, low metabolic stability |
| N,N'-Bis-[2-(3-bromo-pyridylthio)ethyl]acetamidine | Acetamidine | Bromopyridyl thioethers | Halogen bonding, oxidation-sensitive |
| Dimethyl Acetamide (DMAC) | Acetamide | Methyl groups | Solvent, neutral polarity |
Key Research Findings and Implications
- Amidine vs. Amide : Amidines (pKa ~10–12) are significantly more basic than amides (pKa ~0–1), enabling stronger interactions with acidic biological targets .
- Structural Hybrids : Compounds combining amidines with sulfones (e.g., the target compound) are rare in literature; most analogs prioritize thioethers or carbocycles (–4).
Biological Activity
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine is a compound that incorporates a dioxothietan moiety, which has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of a dioxothietan ring. This structure is significant as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O₂S₂ |
| Molecular Weight | 205.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on specific receptors or enzymes that are crucial in cellular signaling pathways.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of compounds containing the dioxothietan structure. For instance, derivatives of dioxothietanes have shown promising antibacterial and antifungal activities against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds indicated that those with dioxothietan structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be in the range of 500–1000 µg/mL for bacterial strains, demonstrating moderate to high efficacy.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 500–1000 | Moderate to High |
| Candida albicans | 600–1200 | Moderate |
| Escherichia coli | >2000 | No Activity |
Toxicological Profile
Toxicological assessments are critical in understanding the safety profile of this compound. Studies have shown low acute toxicity levels, with LD50 values exceeding 2000 mg/kg in animal models.
Safety Assessment
In vitro studies indicate that this compound does not exhibit significant skin irritation or sensitization potential. These findings suggest a favorable safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
